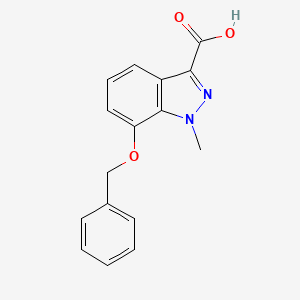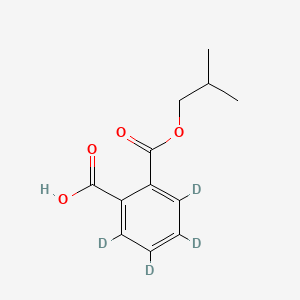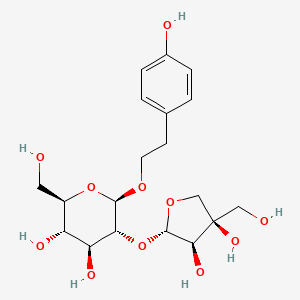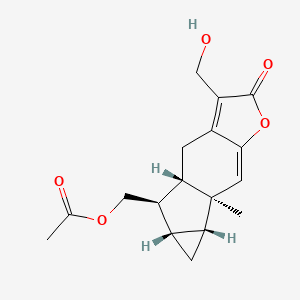
3,5-Dibromo-2-Chloropyrazine
Übersicht
Beschreibung
3,5-Dibromo-2-chloropyrazine is a modulator of chemokine receptor activity . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . The molecular formula of this compound is C4HBr2ClN2 and its molecular weight is 272.33 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . Another synthetic approach with the same starting material was also investigated to bypass the allergy-causing dichloro intermediate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring substituted with bromine and chlorine atoms . The exact mass of the molecule is 269.819489 .Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm3, a boiling point of 261.3±35.0 °C at 760 mmHg, and a flash point of 111.8±25.9 °C . It is a colorless or white to yellow solid or liquid .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthetic Applications
3,5-Dibromo-2-chloropyrazine is a crucial intermediate in the synthesis of pyrazole heterocycles, which are prominent in the development of a wide array of biologically active compounds. These compounds have demonstrated extensive biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these heterocycles often involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine under various conditions, including microwave irradiation, to yield heterocyclic appended pyrazoles in potential yields. This indicates the significance of this compound as a synthone in organic synthesis, expanding the categories of heterocyclic systems and facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pharmacological Significance
Pyrazine derivatives, including those synthesized from this compound, have been identified to possess diverse pharmacological properties. These compounds have been the subject of increased interest due to their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral effects. The scope of research encompasses both natural occurrences and synthetic methods, emphasizing the development of more effective and clinically interesting compounds through rationalization of the biological activities found in pyrazine derivatives (Ferreira & Kaiser, 2012).
Energetic Materials
In the field of high-energy density materials (HEDMs), this compound derivatives have been explored for their potential application. High-nitrogen containing azine energetic materials, including various pyrazine compounds, have garnered attention for their applications in propellants, explosives, and gas generators. These compounds exhibit properties such as improved burning rate, reduced sensitivity, enhanced detonation performance, lower combustion temperature, and increased gas content. Such attributes highlight the broad application prospects of azine energetic compounds in energetic materials, underscoring the role of this compound derivatives in advancing the capabilities of energetic materials (Yongjin & Shuhong, 2019).
Safety and Hazards
3,5-Dibromo-2-chloropyrazine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use non-sparking tools .
Wirkmechanismus
Target of Action
3,5-Dibromo-2-Chloropyrazine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
As a derivative of pyrrolopyrazine, it may share similar modes of action with other compounds in this class
Biochemical Pathways
Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways are involved
Result of Action
As a derivative of pyrrolopyrazine, it may share similar effects with other compounds in this class
Eigenschaften
IUPAC Name |
3,5-dibromo-2-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZURIDUDWMEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693607 | |
| Record name | 3,5-Dibromo-2-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082843-70-6 | |
| Record name | 3,5-Dibromo-2-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)








